2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a heterocyclic small molecule featuring a 1H-imidazole core substituted at positions 2 and 5 with 4-ethylphenyl and phenyl groups, respectively. A sulfanyl (-S-) group at position 4 connects to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group. However, analogs with imidazole, triazole, or sulfanyl-acetamide motifs demonstrate diverse pharmacological roles, including kinase inhibition, ion channel modulation, and anti-inflammatory effects .
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-17-10-12-19(13-11-17)23-26-22(18-7-4-3-5-8-18)24(27-23)30-16-21(28)25-15-20-9-6-14-29-20/h3-14H,2,15-16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUUKSNLYVDNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the thioether linkage and the furan ring. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and furan ring may also contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being investigated.
Comparison with Similar Compounds
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Key Features: Replaces the imidazole core with a 1,2,4-triazole ring.
- Activity : Potent Orco agonist (olfactory receptor co-receptor) with EC₅₀ values in the low micromolar range, used to study insect olfaction .
- Comparison: The triazole core may confer greater metabolic stability compared to imidazole.
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide)
- Key Features : Similar triazole scaffold but includes a 4-isopropylphenyl group and pyridinyl substitution.
- Activity : Orco agonist with comparable efficacy to VUAA-1 but distinct pharmacokinetics due to isopropylphenyl’s steric bulk .
- Comparison : The isopropyl group may enhance membrane permeability but reduce aqueous solubility relative to the main compound’s furan-2-ylmethyl moiety.
Imidazole-Based Sulfanyl Acetamides
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Key Features : Chlorophenyl substituent at the acetamide nitrogen and a methyl group at imidazole position 1.
- The absence of a furan group may reduce interactions with polar residues in binding pockets.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Features : Contains a chiral sulfoxide group, fluorophenyl, and pyridyl substituents.
- Activity : p38 MAP kinase inhibitor with IC₅₀ values <100 nM. The sulfoxide moiety improves solubility and metabolic stability .
- Comparison : The sulfoxide (vs. sulfanyl) enhances hydrogen-bonding capacity (e.g., O15⋯H24 = 2.08 Å in crystal structure). The fluorophenyl group’s electron-withdrawing effects may increase binding affinity compared to ethylphenyl .
Furan-Functionalized Derivatives
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Key Features : Triazole core with furan-2-yl and varied aryl substituents (e.g., fluorine, chlorine, nitro).
- Activity : Anti-exudative activity (AEA) with potency influenced by substituents. Nitro and ethyl groups enhance AEA by 20–40% compared to unsubstituted analogs .
- Comparison: The furan ring improves solubility and may engage in hydrophobic or π-stacking interactions. The triazole core’s amino group enables hydrogen bonding, a feature absent in the main compound’s imidazole scaffold .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Table 2: Structural Parameters from Crystallographic Data
Key Findings
Core Heterocycle Influence :
- Imidazole-based compounds (e.g., p38 MAPK inhibitor ) often target kinases, while triazole derivatives (e.g., VUAA-1 ) modulate ion channels.
- Sulfanyl/sulfinyl groups critically affect solubility and hydrogen-bonding capacity.
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine, chlorine ) enhance binding via halogen interactions.
- Bulky substituents (e.g., isopropyl ) improve membrane permeability but may reduce solubility.
Furan Role :
- Furan-2-yl groups in acetamides enhance anti-exudative activity and solubility, suggesting similar benefits in the target compound.
Biological Activity
The compound 2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound incorporates several pharmacophoric elements, including an imidazole ring, a furan moiety, and an acetamide group, which may contribute to its therapeutic effects.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 417.15 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Imidazole Ring | Known for its role in various biological activities, particularly in anticancer and antimicrobial agents. |
| Furan Moiety | Associated with diverse biological properties, including anti-inflammatory and antioxidant effects. |
| Sulfanyl Group | Enhances the reactivity and potential interactions with biological targets. |
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in various cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, leading to anticancer effects.
- Receptor Modulation : It might interact with receptors that regulate inflammatory responses or metabolic pathways.
- Antioxidant Activity : The furan moiety could contribute to protective effects against oxidative stress.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing imidazole rings have been shown to inhibit tumor growth in various cancer models.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial and fungal infections.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-{[1-(4-Ethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide | Anticancer | |
| N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide | Antitumor | |
| 2-{[4-(4-methylbenzenesulfonyl)-2-phenyltetrahydroimidazo[1,5-a]pyridine]} | Antimicrobial |
Case Studies
Several studies have explored the biological activity of imidazole derivatives similar to the compound . For instance:
- Study on Anticancer Effects : A derivative was tested in vitro against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. The study concluded that the imidazole ring plays a crucial role in the observed anticancer activity by inhibiting key signaling pathways involved in cell proliferation .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited notable inhibitory effects, suggesting potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
